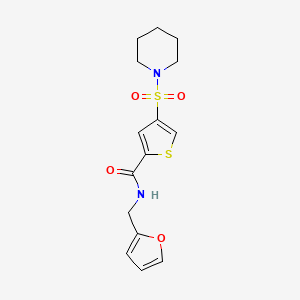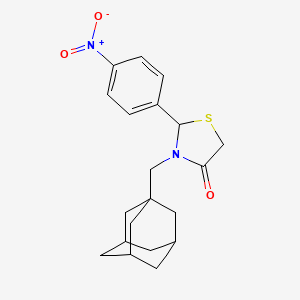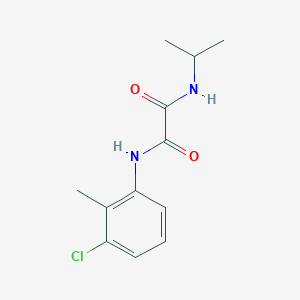
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as FUSTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FUSTC is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide inhibits the activity of certain enzymes, such as topoisomerase II and reverse transcriptase, which are involved in DNA replication and transcription. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for further research. However, N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several limitations for lab experiments. It is insoluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide research. One direction is to explore the potential of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent for cancer and viral infections. Another direction is to investigate the mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its effects on various signaling pathways. Additionally, researchers can explore ways to improve the bioavailability of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, such as developing prodrug derivatives or using drug delivery systems.
合成方法
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarbonyl chloride. This reaction yields N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in good yields. Other methods include the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
科学研究应用
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-15(16-10-12-5-4-8-21-12)14-9-13(11-22-14)23(19,20)17-6-2-1-3-7-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWCUBOLKPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)